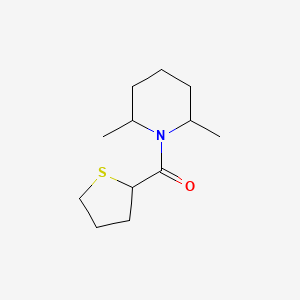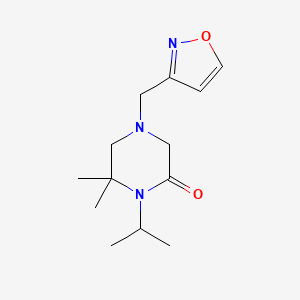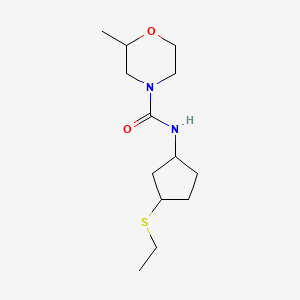
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide is a chemical compound with the molecular formula C17H23NO2. This compound is also known as LY404039 and is a selective antagonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves its selective antagonism of the mGluR2/3 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various neurological and psychiatric functions. By blocking this receptor, 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide can modulate glutamate neurotransmission and exert its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide have been extensively studied. It has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for specific modulation of glutamate neurotransmission and avoids off-target effects. One limitation is that it has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential therapeutic applications in psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects and safety of this compound.
Métodos De Síntesis
The synthesis of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves a series of chemical reactions. The first step involves the reaction of 3-oxa-8-azabicyclo[3.2.1]octane with methyl isocyanate to form 3-methyl-N-(oxan-3-yl)azetidine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form the final product, 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(15(12)13-6-3-2-4-7-13)16(19)17-14-8-5-9-20-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUIKHQMGHKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

